molecular formula C8H7N3O2 B12908204 7-Methylimidazo[1,2-A]pyrimidine-2-carboxylic acid CAS No. 111984-00-0

7-Methylimidazo[1,2-A]pyrimidine-2-carboxylic acid

Cat. No.: B12908204
CAS No.: 111984-00-0
M. Wt: 177.16 g/mol
InChI Key: MIZIOIUAYSENDD-UHFFFAOYSA-N
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Description

7-Methylimidazo[1,2-A]pyrimidine-2-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-A]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound makes it a valuable scaffold for drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methylimidazo[1,2-A]pyrimidine-2-carboxylic acid typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the condensation of 2-aminopyrimidine with 1,3-dicarbonyl compounds under acidic conditions. This reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product .

Industrial Production Methods: Industrial production of this compound often employs continuous flow systems and microreactor technology. These methods offer advantages such as improved reaction efficiency, better control over reaction conditions, and scalability .

Chemical Reactions Analysis

Types of Reactions: 7-Methylimidazo[1,2-A]pyrimidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, where the carboxylic acid group can be replaced with other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products:

    Oxidation: Formation of corresponding carboxylate derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of amide or ester derivatives.

Scientific Research Applications

7-Methylimidazo[1,2-A]pyrimidine-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Methylimidazo[1,2-A]pyrimidine-2-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The compound may also interfere with cellular pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

    Imidazo[1,2-A]pyridine: Known for its anti-tuberculosis activity.

    Imidazo[1,2-A]pyrimidine: Shares a similar core structure but differs in the position of nitrogen atoms.

Uniqueness: 7-Methylimidazo[1,2-A]pyrimidine-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct biological activities. Its methyl group at the 7-position and carboxylic acid group at the 2-position contribute to its unique chemical reactivity and biological properties .

Biological Activity

7-Methylimidazo[1,2-a]pyrimidine-2-carboxylic acid (7-MIPCA) is a heterocyclic compound recognized for its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C₉H₈N₂O₂
  • SMILES : CC1=CC2=NC(=CN2C=C1)C(=O)O
  • InChIKey : GWOWWQVYWZHBRI-UHFFFAOYSA-N

Biological Activities

7-MIPCA exhibits a range of biological activities, including:

  • Antimicrobial Activity : Various studies have demonstrated that imidazo[1,2-a]pyrimidine derivatives, including 7-MIPCA, possess significant antimicrobial properties against bacteria and fungi. For example, compounds in this class have shown effectiveness against Mycobacterium tuberculosis, acting as QcrB inhibitors which are crucial for the bacterium's energy metabolism .
  • Antitumor Activity : Research indicates that 7-MIPCA and its analogs have potential antitumor effects. In vitro studies have shown that certain derivatives exhibit cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and A-431 (epidermoid carcinoma) . The presence of specific substituents on the imidazo ring enhances their activity, highlighting the importance of SAR in drug design.
  • Antituberculosis Activity : A notable study synthesized various imidazo[1,2-a]pyridine derivatives and evaluated their antituberculosis activity. Compounds were found to inhibit the growth of M. tuberculosis effectively, suggesting that 7-MIPCA could be a lead compound for developing new antituberculosis agents .

Structure-Activity Relationship (SAR)

The biological activity of 7-MIPCA is heavily influenced by its structural features. Key findings include:

  • Substituent Effects : The introduction of electron-donating or electron-withdrawing groups at specific positions on the imidazo ring can significantly alter the compound's potency and selectivity against various biological targets .
  • Core Structure Importance : The imidazo[1,2-a]pyrimidine core is essential for maintaining biological activity across different assays. Modifications to this core structure can lead to enhanced or diminished activity .

Case Study 1: Antimicrobial Evaluation

In a study evaluating the antimicrobial properties of 7-MIPCA derivatives, several compounds were tested against a panel of bacterial strains. The results indicated that modifications at the 6-position of the imidazo ring resulted in compounds with improved antibacterial activity compared to unmodified analogs.

Case Study 2: Antitumor Screening

A series of synthesized 7-MIPCA derivatives were screened for cytotoxicity against MCF-7 and A-431 cell lines. The most active compounds demonstrated IC₅₀ values significantly lower than those of standard chemotherapeutic agents, indicating their potential as novel anticancer drugs .

Summary Table of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against M. tuberculosis
AntitumorCytotoxicity in MCF-7 and A-431 cells
AntituberculosisInhibition of M. tuberculosis growth

Properties

CAS No.

111984-00-0

Molecular Formula

C8H7N3O2

Molecular Weight

177.16 g/mol

IUPAC Name

7-methylimidazo[1,2-a]pyrimidine-2-carboxylic acid

InChI

InChI=1S/C8H7N3O2/c1-5-2-3-11-4-6(7(12)13)10-8(11)9-5/h2-4H,1H3,(H,12,13)

InChI Key

MIZIOIUAYSENDD-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=NC(=CN2C=C1)C(=O)O

Origin of Product

United States

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